molecular formula C16H10O9 B8244307 5,5'-Oxydiisophthalic acid

5,5'-Oxydiisophthalic acid

Cat. No.: B8244307
M. Wt: 346.24 g/mol
InChI Key: WIEQZLBNBUVWSJ-UHFFFAOYSA-N
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Description

5,5’-Oxydiisophthalic acid is an organic compound with the molecular formula C16H10O9. It is a dicarboxylic acid derivative, characterized by the presence of two carboxyl groups attached to a benzene ring, which are connected by an ether linkage. This compound is known for its applications in the synthesis of metal-organic frameworks (MOFs) and other advanced materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Oxydiisophthalic acid typically involves the oxidation of appropriate precursor compounds. One common method includes the use of oxygen and a platinum catalyst in an alkaline medium. For instance, a dialdehyde precursor can be converted to the dicarboxylic acid using oxygen (1 atm) and 5% platinum on carbon (Pt/C) catalyst in 1.5 M aqueous sodium hydroxide at room temperature, achieving a high yield .

Industrial Production Methods

Industrial production methods for 5,5’-Oxydiisophthalic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of robust catalytic systems and optimized reaction conditions to ensure high efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

5,5’-Oxydiisophthalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5,5’-Oxydiisophthalic acid in its applications is primarily based on its ability to form stable coordination complexes with metal ions. In MOFs, the carboxyl groups of the acid coordinate with metal ions to form a porous framework. This framework can adsorb and interact with various molecules, facilitating processes like catalysis and pollutant degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5’-Oxydiisophthalic acid is unique due to its ether linkage, which imparts distinct chemical properties and reactivity. This structural feature allows it to form more flexible and diverse coordination complexes compared to other dicarboxylic acids .

Properties

IUPAC Name

5-(3,5-dicarboxyphenoxy)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O9/c17-13(18)7-1-8(14(19)20)4-11(3-7)25-12-5-9(15(21)22)2-10(6-12)16(23)24/h1-6H,(H,17,18)(H,19,20)(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIEQZLBNBUVWSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)OC2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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